Cas no 1805184-02-4 (3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride)

3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride is a highly functionalized pyridine derivative designed for advanced synthetic applications. Its key structural features—chloromethyl, difluoromethyl, trifluoromethoxy, and sulfonyl chloride groups—provide versatile reactivity for nucleophilic substitution, cross-coupling, and sulfonamide formation. The electron-withdrawing trifluoromethoxy and difluoromethyl substituents enhance electrophilicity, facilitating selective transformations. The sulfonyl chloride moiety serves as a precursor for sulfonamides or sulfonate esters, while the chloromethyl group allows further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated and sulfonyl-containing scaffolds are sought after for their metabolic stability and bioactivity. Its multifunctional design supports efficient modular synthesis of complex molecules.
3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride structure
1805184-02-4 structure
Product name:3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride
CAS No:1805184-02-4
MF:C8H4Cl2F5NO3S
MW:360.085276603699
CID:4847360

3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride
    • Inchi: 1S/C8H4Cl2F5NO3S/c9-2-3-1-4(5(11)12)7(20(10,17)18)16-6(3)19-8(13,14)15/h1,5H,2H2
    • InChI Key: RTDPXOPCGJPHSH-UHFFFAOYSA-N
    • SMILES: ClS(C1C(C(F)F)=CC(CCl)=C(N=1)OC(F)(F)F)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 427
  • Topological Polar Surface Area: 64.599
  • XLogP3: 3.7

3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029077009-1g
3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride
1805184-02-4 97%
1g
$1,460.20 2022-04-01

Additional information on 3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride

Recent Advances in the Study of 3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride (CAS: 1805184-02-4)

3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-sulfonyl chloride (CAS: 1805184-02-4) has recently emerged as a key intermediate in the development of novel agrochemicals and pharmaceuticals. This heterocyclic compound, characterized by its unique trifluoromethoxy and difluoromethyl substituents, has attracted significant attention due to its potential applications in creating bioactive molecules with improved metabolic stability and target selectivity. Recent studies have focused on optimizing synthetic routes for this compound and exploring its utility in constructing sulfonamide-based pharmacophores.

A 2023 study published in the Journal of Fluorine Chemistry demonstrated an improved synthetic protocol for 1805184-02-4, achieving an 82% yield through a modified chlorosulfonation approach. The research team highlighted the compound's stability under various pH conditions, making it particularly suitable for downstream derivatization. This advancement addresses previous challenges in large-scale production, which had limited its commercial availability for research purposes.

In pharmaceutical applications, several research groups have incorporated 1805184-02-4 as a building block for kinase inhibitors. A Nature Communications paper (2024) reported its use in developing selective JAK3 inhibitors, where the sulfonyl chloride moiety enabled efficient conjugation with heterocyclic amines. The resulting compounds showed remarkable selectivity profiles, with lead candidates demonstrating >100-fold selectivity over other JAK family members in biochemical assays.

The agrochemical sector has also benefited from derivatives of this compound. Bayer CropScience's 2023 patent application (WO2023187682) describes novel fungicides incorporating the 3-(chloromethyl)-5-(difluoromethyl)pyridine core, where the sulfonyl chloride functionality serves as a crucial point for structural diversification. Field trials showed these compounds provided superior control against wheat rust pathogens compared to current market standards.

Analytical characterization of 1805184-02-4 has been advanced through recent NMR and crystallographic studies. The trifluoromethoxy group's unique electronic effects were found to significantly influence the compound's reactivity pattern, as detailed in a 2024 Acta Crystallographica Section E publication. These structural insights are guiding more rational design of derivatives for specific applications.

Ongoing research is exploring the compound's potential in PET radiopharmaceutical development, leveraging the chloromethyl group for 18F-labeling. Early results presented at the 2024 ACS National Meeting suggest promising applications in neurodegenerative disease imaging, with the difluoromethyl group contributing to improved blood-brain barrier penetration.

Safety assessments of 1805184-02-4 have been recently updated, with a comprehensive toxicological profile published in Regulatory Toxicology and Pharmacology (2023). The compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats) but requires careful handling due to its sulfonyl chloride reactivity. Proper personal protective equipment and engineering controls are recommended for laboratory-scale work.

The commercial availability of 1805184-02-4 has expanded significantly in the past year, with at least five major chemical suppliers now offering the compound at >98% purity. This increased accessibility is expected to accelerate research into its applications, particularly in fragment-based drug discovery where its combination of hydrogen bond acceptors and lipophilic groups makes it an attractive starting point.

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